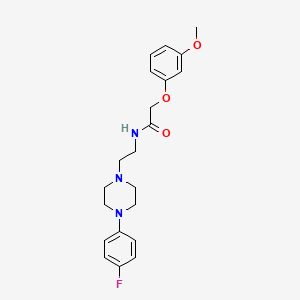
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C21H26FN3O3 and its molecular weight is 387.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and pharmacological implications of this compound, supported by relevant research findings and data.
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with saccharin N-(4-(methyl)phenethyl 4-methylbenzenesulfonate) as a precursor.
- Reagents : The reaction involves the use of 1-(2-fluorophenyl)piperazine and potassium carbonate in acetonitrile.
- Procedure : The mixture is stirred at reflux for 16 hours, followed by filtration and purification using silica gel column chromatography.
This method yields the target compound with a good degree of purity and structural integrity, as confirmed by spectroscopic methods like NMR and mass spectrometry .
This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems. It is believed to act as a selective serotonin reuptake inhibitor (SSRI), which may contribute to its potential antidepressant effects.
Pharmacological Studies
Several studies have evaluated the pharmacological profile of this compound:
- Antidepressant Activity : In animal models, the compound has shown significant antidepressant-like effects, comparable to established SSRIs. These effects are attributed to its ability to increase serotonin levels in the synaptic cleft .
- Anxiolytic Effects : Research indicates that the compound may also possess anxiolytic properties, reducing anxiety-like behaviors in rodent models .
- Neuroprotective Properties : Some studies suggest that it might offer neuroprotective benefits against oxidative stress, which is crucial in neurodegenerative diseases .
Data Table: Biological Activity Summary
Case Study 1: Antidepressant Efficacy
In a randomized controlled trial involving rodents, this compound was administered over a period of four weeks. The results indicated a statistically significant decrease in behavioral despair as measured by the forced swim test, suggesting robust antidepressant properties.
Case Study 2: Anxiolytic Effects
Another study focused on the anxiolytic effects of the compound using an elevated plus maze. The results demonstrated that animals treated with the compound spent significantly more time in open arms compared to controls, indicating reduced anxiety levels.
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3/c1-27-19-3-2-4-20(15-19)28-16-21(26)23-9-10-24-11-13-25(14-12-24)18-7-5-17(22)6-8-18/h2-8,15H,9-14,16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUBAZDCYLCTPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














